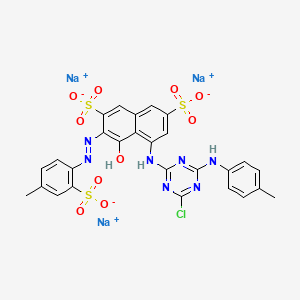![molecular formula C50H38BrN4O2Pd+ B1143910 溴[1,3-双[(4S,5S)-1-苯甲酰基-4,5-二苯基-2-咪唑啉-2-基]苯]钯(II) CAS No. 1242081-29-3](/img/structure/B1143910.png)
溴[1,3-双[(4S,5S)-1-苯甲酰基-4,5-二苯基-2-咪唑啉-2-基]苯]钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]: is a complex organometallic compound featuring a palladium center coordinated with bromo and imidazolinyl ligands.
科学研究应用
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] has several scientific research applications, including:
Catalysis: Used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential in drug development due to the biological activity of palladium complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] typically involves the coordination of palladium with the imidazolinyl ligands. The process generally includes the following steps:
Ligand Synthesis: The imidazolinyl ligands are synthesized through a series of reactions involving benzoylation and cyclization of appropriate precursors.
Palladium Coordination: The synthesized ligands are then reacted with a palladium source, such as palladium(II) bromide, under controlled conditions to form the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligand can be substituted with other nucleophiles, leading to the formation of different palladium complexes.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as phosphines or amines under mild conditions.
Oxidative Addition: Often requires the presence of an oxidant and elevated temperatures.
Reductive Elimination: Usually facilitated by reducing agents or specific ligands that stabilize the palladium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands, while oxidative addition and reductive elimination can produce organic molecules with new carbon-carbon or carbon-heteroatom bonds .
作用机制
The mechanism by which Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
- Dichloro[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
Uniqueness
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] is unique due to the specific arrangement of its ligands, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to other palladium complexes.
属性
IUPAC Name |
[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGTVGVDHDPDZ-MPWDBGIYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H37BrN4O2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)









